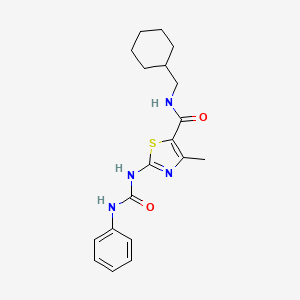

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a cyclohexylmethyl substituent on the carboxamide nitrogen and a 3-phenylureido group at the 2-position of the thiazole ring.

Properties

IUPAC Name |

N-(cyclohexylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h3,6-7,10-11,14H,2,4-5,8-9,12H2,1H3,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDUOWZZGPRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Attachment of the Phenylureido Group: This step involves the reaction of the thiazole derivative with phenyl isocyanate to form the phenylureido group.

Introduction of the Cyclohexylmethyl Group: The final step involves the alkylation of the thiazole derivative with cyclohexylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenylureido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted phenylureido derivatives.

Scientific Research Applications

Pharmacological Applications

Inhibition of Cell Adhesion:

Research indicates that thiazole derivatives, including N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, can inhibit the binding of adhesive proteins to cell surfaces. This mechanism is crucial for influencing cell-cell and cell-matrix interactions, which are fundamental in processes such as tumor metastasis and growth. The compound has shown potential in preventing neoplasms and tumor growth by disrupting these interactions .

Treatment of Various Diseases:

The compound has been investigated for its efficacy in treating a range of diseases, including:

- Cancer: Its ability to inhibit tumor growth and metastasis makes it a candidate for cancer therapies.

- Osteoporosis: The compound may help in controlling bone density loss by influencing cellular mechanisms involved in bone remodeling.

- Diabetic Retinopathy and Macular Degeneration: By affecting vascular permeability and inflammation, it could offer therapeutic benefits in ocular diseases related to diabetes .

- Arthritis and Fibrosis: Its anti-inflammatory properties may aid in managing chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of thiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase (COX) and carbonic anhydrase.

Pathways Involved: Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation. Inhibition of carbonic anhydrase affects pH regulation in cells.

Comparison with Similar Compounds

Anti-Angiogenic Thiazole Carboxamides

Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide)

- Structural Differences : Replaces the cyclohexylmethyl group with a 3-methoxyphenyl and substitutes the phenylureido with a 2-propyl-4-pyridinyl group.

- Activity : Demonstrates potent anti-angiogenic effects, suppressing HUVEC colony formation and migration at 30 mg/kg/day, comparable to Vandetanib.

- Key Insight : The methoxyphenyl and pyridinyl groups optimize binding to angiogenesis-related kinases, whereas the target compound’s phenylureido and cyclohexylmethyl groups may target alternate pathways or improve pharmacokinetics.

Anticancer Thiazole Derivatives

Compounds 7b and 11 ()

- Structural Differences : Derived from 4-methyl-2-phenylthiazole-5-carbohydrazide, featuring thioamide and hydrazone substituents instead of carboxamide and phenylureido groups.

- Activity : Exhibit IC50 values of 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL against HepG-2 cells, respectively.

- Key Insight : The hydrazide-thioamide scaffold enhances cytotoxicity but may lack the target compound’s specificity for angiogenesis pathways.

Nitrothiophene Carboxamides (Antibacterial Agents)

Compound 8 (N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide)

- Structural Differences : Replaces the thiazole core with a thiophene ring and introduces a trifluoromethyl group.

- Activity : Narrow-spectrum antibacterial activity, likely targeting bacterial enzymes.

- Key Insight : The thiophene core and electronegative substituents shift therapeutic focus from anticancer to antibacterial applications.

Structural-Activity Relationship (SAR) Analysis

Pharmacokinetic and Mechanistic Considerations

- Lipophilicity : The cyclohexylmethyl group in the target compound likely improves blood-brain barrier penetration compared to polar substituents (e.g., methoxyphenyl in 3k).

- Target Specificity : The phenylureido group may engage VEGF receptors or integrins, similar to compound 3k’s anti-angiogenic mechanism, whereas nitrothiophenes () target bacterial enzymes.

- Synthetic Accessibility : Coupling reactions (e.g., HATU-mediated amidation) are common across analogues, but yields vary with substituent reactivity (e.g., 53–93% in ).

Biological Activity

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a novel compound within the thiazole family, recognized for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Thiazole Compounds

Thiazole derivatives are noted for their pharmacological significance, exhibiting various biological activities including:

- Antimicrobial

- Antiviral

- Anticancer

- Anti-inflammatory

- Antidiabetic

The specific compound under discussion, this compound, has been synthesized and characterized for its potential therapeutic effects.

Target and Mode of Action

- Biochemical Pathways : The compound primarily interacts with cellular targets involved in cancer proliferation and inflammation. Its structure allows it to inhibit specific enzymes and pathways that are crucial for cancer cell survival.

- Inhibition Studies : Preliminary studies indicate that this compound exhibits potent nanomolar inhibitory activity against various human cancer cell lines, suggesting a strong potential as an anticancer agent.

Anticancer Activity

A series of studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The IC50 values were reported to be below 1 µg/mL, indicating high potency .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | < 1 |

| A-431 | < 1 |

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific functional groups enhances biological activity:

- Methyl Group : The 4-methyl group on the thiazole ring contributes to increased electron density, improving interaction with target proteins.

- Phenylureido Group : The introduction of the phenylureido moiety is critical for enhancing the selectivity and binding affinity to molecular targets involved in tumorigenesis .

The synthesis of this compound involves several key steps:

- Thiazole Ring Formation : Achieved through cyclization reactions involving α-haloketones and thioureas.

- Phenylureido Attachment : Reaction with phenyl isocyanate to form the desired urea derivative.

- Cyclohexylmethyl Alkylation : Final alkylation step using cyclohexylmethyl halide under basic conditions.

Applications in Medicinal Chemistry

The compound shows promise in various applications:

- Cancer Therapeutics : Due to its potent anticancer properties, it is being investigated as a potential candidate for drug development targeting specific cancers.

- Enzyme Inhibition : Studies are ongoing to evaluate its effectiveness as an enzyme inhibitor, particularly in pathways related to inflammation and metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.